molecular formula C16H16ClNO3 B14129331 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide

Cat. No.: B14129331
M. Wt: 305.75 g/mol
InChI Key: QBYLAWPLULPCIB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenating agent, such as thionyl chloride, to form benzyl chloride. This is followed by the reaction with sodium methoxide to yield benzyl methoxy ether.

    Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be synthesized by chlorination of a suitable phenol derivative using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the chloro-substituted phenyl ring with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzaldehyde derivative.

    Reduction: Amine derivative.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloro-substituted phenyl ring can engage in halogen bonding with target molecules. The acetamide group may participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-N-(2-chloro-4-methoxy-phenyl) acetamide
  • 2-Benzyloxy-N-(2-chloro-5-ethoxy-phenyl) acetamide
  • 2-Benzyloxy-N-(2-chloro-5-methyl-phenyl) acetamide

Uniqueness

2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-2-phenylmethoxyacetamide

InChI

InChI=1S/C16H16ClNO3/c1-20-13-7-8-14(17)15(9-13)18-16(19)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

QBYLAWPLULPCIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)COCC2=CC=CC=C2

Origin of Product

United States

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